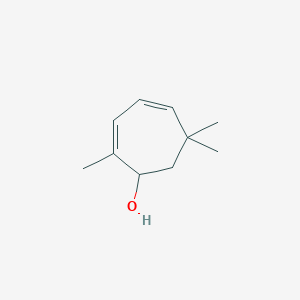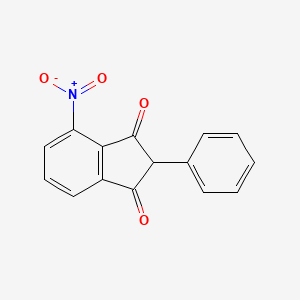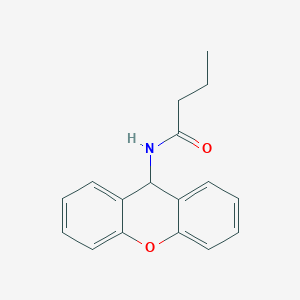
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is a heterocyclic compound that features a thiazolidine ring fused with a xanthene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- typically involves the condensation of appropriate xanthene derivatives with thiazolidine-4-one precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, amines, and sulfur sources. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
科学的研究の応用
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure but differ in their substituents.
Xanthene derivatives: Compounds with the xanthene moiety but different functional groups attached.
Uniqueness
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is unique due to the combination of the thiazolidine and xanthene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other thiazolidin-4-one or xanthene derivatives.
特性
CAS番号 |
6319-51-3 |
|---|---|
分子式 |
C16H11NO2S2 |
分子量 |
313.4 g/mol |
IUPAC名 |
2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-14-9-21-16(20)17(14)15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
InChIキー |
HJXNREFULSQTKX-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)






![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)


